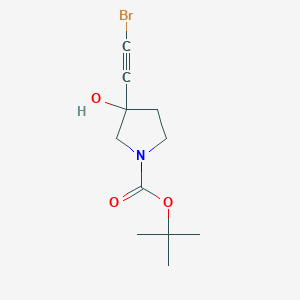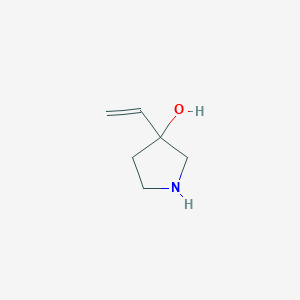
3-Ethenylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylpyrrolidin-3-ol is an organic compound with the molecular formula C6H11NO It is a derivative of pyrrolidine, featuring a hydroxyl group (-OH) and an ethenyl group (-CH=CH2) attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp. and subsequent stereoselective esterification by a commercial lipase . Another method includes the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves biocatalytic processes due to their efficiency and selectivity. The use of microbial hydroxylation and enzymatic esterification are preferred for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrrolidinone derivatives.
Reduction: Formation of 3-ethylpyrrolidin-3-ol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
3-Ethenylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethenylpyrrolidin-3-ol involves its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and ethenyl groups.
3-Hydroxypyrrolidine: Similar to 3-Ethenylpyrrolidin-3-ol but without the ethenyl group.
3-Ethylpyrrolidin-3-ol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ethenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
3-ethenylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H11NO/c1-2-6(8)3-4-7-5-6/h2,7-8H,1,3-5H2 |
Clé InChI |
UNHSJMFKUVVKAW-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)
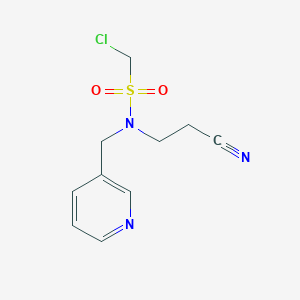
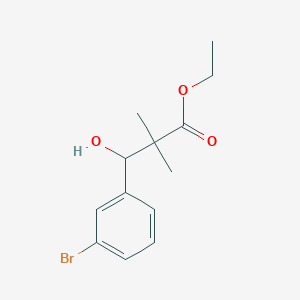
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)
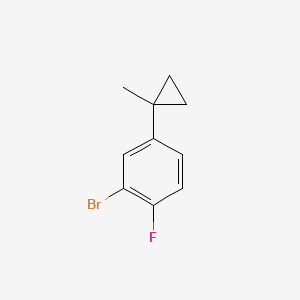
![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
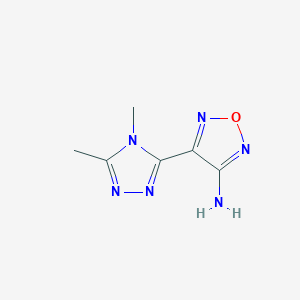
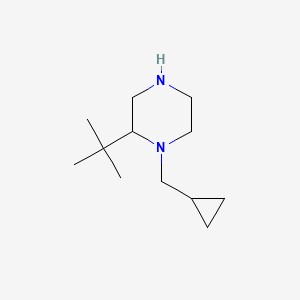
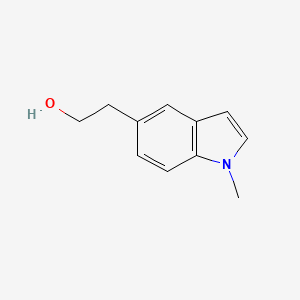
![4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid](/img/structure/B13478448.png)
![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
